molecular formula C18H12O3 B14440051 2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)- CAS No. 76011-67-1

2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-

Cat. No.: B14440051
CAS No.: 76011-67-1
M. Wt: 276.3 g/mol
InChI Key: VDRABZCZJGJDSC-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-, also known as coumarin, is an organic compound with a benzopyran structure. It is a naturally occurring substance found in many plants, including tonka beans, sweet clover, and cassia cinnamon. Coumarin is known for its sweet scent, which is reminiscent of vanilla and almonds, and is widely used in the fragrance industry. Additionally, it has various applications in the fields of medicine, biology, and chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin can be synthesized through several methods. One common method involves the Perkin reaction, where salicylaldehyde reacts with acetic anhydride in the presence of a base, such as sodium acetate, to form coumarin. The reaction conditions typically involve heating the mixture to around 180°C for several hours .

Another method is the Knoevenagel condensation, where salicylaldehyde reacts with malonic acid or its derivatives in the presence of a base, such as piperidine, to form coumarin. This reaction is usually carried out at room temperature .

Industrial Production Methods

In industrial settings, coumarin is often produced through the Perkin reaction due to its simplicity and cost-effectiveness. The reaction is scaled up by using large reactors and continuous flow systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

Coumarin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products

Mechanism of Action

Coumarin exerts its effects through various mechanisms. In biological systems, it is metabolized to form 7-hydroxycoumarin, which can inhibit enzymes such as cytochrome P450. This inhibition affects the metabolism of other compounds, leading to its anticoagulant and potential anticancer properties . Coumarin also interacts with molecular targets such as DNA and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(3-phenylprop-2-enoyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-16(11-10-13-6-2-1-3-7-13)15-12-14-8-4-5-9-17(14)21-18(15)20/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRABZCZJGJDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90372849
Record name 2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76011-67-1
Record name 2H-1-Benzopyran-2-one, 3-(1-oxo-3-phenyl-2-propenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90372849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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